molecular formula C11H11NOS B060771 6-Allyl-2-methylbenzo[d]thiazol-7-ol CAS No. 163299-44-3

6-Allyl-2-methylbenzo[d]thiazol-7-ol

Cat. No.: B060771
CAS No.: 163299-44-3
M. Wt: 205.28 g/mol
InChI Key: JBTFTIFCYDVASK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Allyl-2-methylbenzo[d]thiazol-7-ol is a novel chemical entity based on the privileged benzothiazole scaffold, a structure of significant interest in modern medicinal chemistry . Benzothiazole derivatives are recognized for their wide range of pharmacological actions, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities, making them versatile candidates in drug discovery programs . The compound features a 2-methyl group and a 7-ol substitution on the benzothiazole core, further functionalized with an allyl group at the 6-position. This allyl substituent presents a reactive handle for further synthetic elaboration, allowing researchers to explore structure-activity relationships or conjugate the molecule to other chemical entities. The structural motif is particularly noted for its ability to interact with diverse biological targets. Related benzothiazole compounds have shown promise as inhibitors for enzymes like urease, with molecular docking studies indicating that hydrogen bonding is a key interaction for this activity . Furthermore, the benzothiazole scaffold is a key structural component in several approved and investigational drugs, such as Riluzole (for amyotrophic lateral sclerosis) and Flutemetamol (a radiopharmaceutical for imaging amyloid plaques in Alzheimer's disease), underscoring the therapeutic relevance of this chemical class . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

163299-44-3

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

2-methyl-6-prop-2-enyl-1,3-benzothiazol-7-ol

InChI

InChI=1S/C11H11NOS/c1-3-4-8-5-6-9-11(10(8)13)14-7(2)12-9/h3,5-6,13H,1,4H2,2H3

InChI Key

JBTFTIFCYDVASK-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C(=C(C=C2)CC=C)O

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)CC=C)O

Synonyms

7-Benzothiazolol,2-methyl-6-(2-propenyl)-(9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions typically include the use of acidic or basic catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of microwave irradiation and one-pot multicomponent reactions are also explored to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

6-Allyl-2-methyl-1,3-benzothiazol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzothiazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Allyl-2-methyl-1,3-benzothiazol-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Allyl-2-methyl-1,3-benzothiazol-7-ol involves its interaction with various molecular targets and pathways. It is known to inhibit specific enzymes and proteins, leading to its biological effects. For example, it may inhibit dihydroorotase, DNA gyrase, and other enzymes involved in bacterial and cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural analogs of 6-Allyl-2-methylbenzo[d]thiazol-7-ol, emphasizing substituent positions and functional groups:

Compound Name CAS Number Substituents (Position) Key Functional Groups
This compound N/A 2-CH₃, 6-CH₂CHCH₂, 7-OH Hydroxyl, Allyl, Methyl
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate 1190320-40-1 2-NH₂, 7-COOEt Ester, Amino
Methyl 4-methylbenzo[d]thiazole-6-carboxylate 50850-93-6 4-CH₃, 6-COOMe Ester, Methyl
(2-Methylbenzo[d]thiazol-6-yl)methanol 103440-65-9 2-CH₃, 6-CH₂OH Hydroxymethyl, Methyl
2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol 6573-19-9 2,6-NH₂, 7-OH (tetrahydro core) Hydroxyl, Amino
Key Observations:
  • This may improve solubility in polar solvents .
  • Core Saturation : The tetrahydrobenzo[d]thiazole analog (6573-19-9) exhibits reduced aromaticity, altering electronic properties and likely biological activity compared to the fully aromatic target compound .

Physicochemical Properties

Available data for related compounds are summarized below:

Compound Melting Point (°C) Solubility Key Spectral Data (FTIR/NMR)
This compound Not reported Likely polar Predicted: OH stretch ~3420 cm⁻¹ (FTIR)
Ethyl 2-aminobenzo[d]thiazole-7-carboxylate Not reported Moderate in EtOH Ester C=O stretch ~1720 cm⁻¹ (FTIR)
(2-Methylbenzo[d]thiazol-6-yl)methanol Not reported High in DCM/MeOH CH₂OH δ ~4.5 ppm (¹H-NMR)
Compound 7 () 125–127 Soluble in DCM 3421 cm⁻¹ (OH), 1720 cm⁻¹ (C=O)
Notes:
  • The target compound’s allyl group may lower melting points compared to rigid carboxylate esters (e.g., 50850-93-6).
  • FTIR data from (compound 7) suggest similarities in hydroxyl and carbonyl vibrations, though the latter is absent in the target compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Allyl-2-methylbenzo[d]thiazol-7-ol, and what factors influence yield optimization?

  • Methodological Answer : Synthesis typically involves cyclization reactions of substituted benzothiazole precursors. For example, alkylation of 2-methylbenzo[d]thiazol-7-ol derivatives with allyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a common approach . Yield optimization depends on reaction temperature (80–120°C), stoichiometric ratios of reagents, and catalysts like Pd(OAc)₂ for cross-coupling steps. Purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures removal of byproducts such as unreacted allyl halides .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Confirm allyl group integration (δ 5.0–6.0 ppm for vinyl protons) and methyl/thiazole ring signals (δ 2.5–3.5 ppm for CH₃) .
  • IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and thiazole ring vibrations (1600–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns . Cross-reference spectral data with analogs like 2-methyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives across different studies?

  • Methodological Answer :

  • Comparative Analysis : Standardize assay conditions (e.g., cell lines, solvent controls) to eliminate variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or inoculum sizes .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values to normalize potency comparisons. Statistical tools (e.g., ANOVA) can identify outliers caused by impurities or solvent effects .
  • Meta-Analysis : Aggregate data from studies like thiazole-based analgesic screenings (e.g., compound 11a-c in ) to identify trends in substituent effects.

Q. What computational chemistry approaches are suitable for predicting the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to predict nucleophilic/electrophilic sites. For instance, the allyl group’s electron-withdrawing effect on the thiazole ring can be quantified using HOMO-LUMO gaps .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO vs. water) to assess stability. This is critical for optimizing storage conditions (e.g., inert atmosphere, -20°C) .

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of this compound analogs?

  • Methodological Answer :

  • Systematic Substituent Variation : Synthesize derivatives with modified allyl chains (e.g., propargyl, chloroallyl) or methyl group replacements (e.g., ethyl, trifluoromethyl). Compare bioactivity using standardized assays .
  • Crystallography : Resolve X-ray structures to correlate steric/electronic features with activity. For example, hydrogen bonding between the hydroxyl group and target proteins (e.g., kinases) can be visualized .

Data Contradiction and Validation Strategies

Q. What methodologies are recommended for validating synthetic intermediates when impurities obscure spectral data?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., allyl vs. thiazole protons) .
  • LC-MS/MS : Track reaction progress and identify byproducts via retention time and fragmentation patterns .
  • Reference Standards : Compare intermediates with commercially available analogs like 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (CAS 65032-66-8) for spectral alignment .

Ethical and Methodological Considerations

Q. How should researchers address reproducibility challenges in synthesizing this compound?

  • Methodological Answer :

  • Detailed Protocols : Document reaction parameters (e.g., degassing steps, inert gas flow rates) to minimize variability .
  • Open Data Sharing : Publish raw spectral data and chromatograms in repositories for peer validation .
  • Collaborative Replication : Partner with independent labs to verify key findings, as demonstrated in multi-institutional studies on benzothiazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.